N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a quinolin-4-one core substituted with a fluoro group at position 6, a 4-methylbenzoyl moiety at position 3, and an acetamide side chain linked to a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-16-4-6-17(7-5-16)26(32)21-14-30(23-11-8-18(28)12-20(23)27(21)33)15-25(31)29-22-10-9-19(34-2)13-24(22)35-3/h4-14H,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASYIWUGMZBIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit significant anticancer properties. For instance, derivatives of 4-oxoquinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural features of this compound may enhance its binding affinity to specific biological targets involved in cancer progression .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. Studies have demonstrated that related quinoline derivatives possess inhibitory effects against a range of pathogenic bacteria and fungi. The incorporation of fluorine and methoxy groups enhances the lipophilicity and overall bioactivity, making these compounds promising candidates for developing new antimicrobial agents .
Neuroprotective Effects
There is emerging evidence suggesting that certain derivatives of this compound may offer neuroprotective benefits. Research involving similar structures has indicated potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Several studies have focused on how variations in the chemical structure influence biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases potency against cancer cell lines |
| Methoxy Groups | Enhances solubility and bioavailability |
| Acetamide Linkage | Critical for maintaining biological activity |
These findings underscore the importance of specific substituents in enhancing the therapeutic potential of similar compounds.
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, a series of quinoline derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with a similar backbone to this compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Case Study 2: Neuroprotective Mechanisms
Another investigation explored the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The study showed that these compounds could significantly reduce neuronal death and promote cell survival pathways, highlighting their potential for treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Core Modifications
- N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide (): Key Difference: Replaces the 2,4-dimethoxyphenyl group with a 3,4-difluorophenyl moiety. Both retain the 4-methylbenzoyl and fluoro-quinoline core, suggesting overlapping biological targets .
- 2-{6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide (): Key Difference: Features a sulfonyl group at position 3 and a 2-methylphenyl acetamide. Impact: The sulfonyl group may enhance metabolic stability but reduce membrane permeability. The 2-methylphenyl group introduces steric hindrance, possibly affecting target selectivity .
Side Chain Variations
- N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide (): Key Difference: Utilizes a tetrahydroquinazolinone core with a chlorophenyl group. Impact: The saturated quinazolinone core may reduce planarity, limiting π-π stacking interactions critical for kinase binding. The chlorine atom increases lipophilicity .
- 2-((3-(2,4-Dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzo[d]thiazol-2-yl)acetamide (): Key Difference: Incorporates a pyrimidinone-thioether linkage and a trifluoromethylbenzothiazole group. Impact: The thioether and trifluoromethyl groups enhance electrophilicity and metabolic resistance, respectively. This compound is reported as a CK1 inhibitor, suggesting the dimethoxyphenyl group may synergize with thioether motifs for kinase targeting .
Pharmacological and Physicochemical Properties
A comparative table of key attributes is provided below:
*Predicted using fragment-based methods; †Estimated values based on substituent contributions.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves:
Quinoline core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions.
Acylation : Introducing the 4-methylbenzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst.
Acetamide coupling : Reacting the quinoline intermediate with 2,4-dimethoxyphenylamine using EDCI/HOBt coupling agents in DMF.
- Optimization : Temperature control (60–80°C for acylation), solvent polarity adjustments (e.g., THF for better solubility), and purification via column chromatography (silica gel, hexane/EtOAc gradient) improve yield (typically 40–60%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorobenzoyl carbonyl at ~δ 170 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>98%).
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 505.18) .
Q. How does the compound’s solubility influence experimental design in biological assays?
- Methodological Answer : Limited aqueous solubility (predicted logP ~3.5) necessitates:
- Co-solvents : DMSO (≤1% v/v) for stock solutions.
- Surfactants : Polysorbate-80 for in vivo studies.
- Derivatization : Temporary PEGylation for pharmacokinetic profiling .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?
- Methodological Answer :
- Structural benchmarking : Compare substituent effects (e.g., 4-methylbenzoyl vs. 4-fluorobenzoyl in analogs ).
- In silico docking : Use AutoDock Vina to model interactions with targets like DNA gyrase (antimicrobial) or topoisomerase II (anticancer).
- Dose-response validation : Reproduce assays under standardized conditions (e.g., MIC for antimicrobials, IC₅₀ in MTT assays) .
Q. How can researchers identify the compound’s molecular targets using structural biology approaches?
- Methodological Answer :
Crystallography : Co-crystallize the compound with putative targets (e.g., kinases) and solve structures via SHELX .
SPR spectroscopy : Measure binding kinetics (ka/kd) to immobilized receptors.
CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound’s effects .
Q. What experimental designs optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
